molecular formula C19H20ClN3O3S B2409344 Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-45-7

Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2409344
CAS No.: 537045-45-7
M. Wt: 405.9
InChI Key: MARVKXOSJMYZGH-UHFFFAOYSA-N
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Description

Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 5-(4-chlorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-9(2)26-18(25)13-10(3)21-16-15(17(24)23-19(22-16)27-4)14(13)11-5-7-12(20)8-6-11/h5-9,14H,1-4H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARVKXOSJMYZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as the 4-chlorophenyl group and methylthio moiety contributes to its unique properties.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain pyrido[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC50 values comparable to or better than doxorubicin, a standard chemotherapeutic agent. Specifically, compounds with a 4-chlorophenyl group at C-5 demonstrated enhanced activity against these cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key kinases involved in cancer progression, including tyrosine kinases and cyclin-dependent kinases .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Studies have reported that these compounds exhibit activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances their efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Carbonyl Group : The carbonyl at C-2 is crucial for anticancer activity.
  • Substituents : The 4-chlorophenyl and methylthio groups play significant roles in enhancing both anticancer and antimicrobial activities .

Case Studies

  • Elzahabi et al. (2018) : This study synthesized various pyrido[2,3-d]pyrimidine derivatives and tested their anticancer potential against five different cancer cell lines. The results indicated that certain compounds could inhibit cell proliferation effectively .
  • Medicinal Chemistry Review : A comprehensive review highlighted the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines, including antitumor and antimicrobial effects. It emphasized the importance of specific structural features in determining biological efficacy .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (μM)References
AnticancerHepG-20.3
AnticancerHCT-1166.9
AnticancerPC-35.9
AntimicrobialVarious BacteriaVaries

Preparation Methods

Hantzsch Condensation Approach

The Hantzsch synthesis, adapted from pyrimidine chemistry, enables one-pot assembly of the bicyclic system. In this method:

  • Arylidene acetoacetate intermediate : 4-Chlorobenzaldehyde undergoes Knoevenagel condensation with isopropyl acetoacetate in refluxing ethanol, catalyzed by piperidine, to yield isopropyl 3-(4-chlorobenzylidene)acetoacetate.
  • Cyclocondensation : The arylidene acetoacetate reacts with 6-amino-2-methylthiouracil in refluxing isopropanol, facilitated by sodium ethoxide, to form the pyrido[2,3-d]pyrimidine core. The methylthio group is introduced via the thiouracil precursor, while the 7-methyl group originates from the acetoacetate’s methyl substituent.

Reaction Conditions :

  • Solvent: Isopropanol (reflux, 80–100°C)
  • Catalyst: Sodium ethoxide (1.2 equiv)
  • Yield: 68–72% after recrystallization.

Cyclocondensation with Cyanoketene Dithioacetals

An alternative route employs cyanoketene dithioacetals to construct the pyrimidine ring:

  • Thiouracil formation : 2-Aminothiophene-3-carbonitrile reacts with methyl isothiocyanate in dimethylformamide (DMF) under microwave irradiation (100°C, 30 min) to yield 2-methylthiouracil.
  • Annulation : The thiouracil is condensed with ethyl cyanoacetate and 4-chlorobenzaldehyde in toluene-triethylamine (3:1), heated at 110°C for 6 hours, to form the pyrido[2,3-d]pyrimidine skeleton.

Optimization Data :

  • Microwave irradiation reduces reaction time by 40% compared to conventional heating.
  • Yield: 65% (microwave) vs. 52% (reflux).

Final Esterification and Purification

The isopropyl ester at position 6 is introduced via two routes:

  • Ester interchange : Hydrolysis of the ethyl ester (from Hantzsch synthesis) with sodium hydroxide, followed by treatment with isopropyl alcohol and sulfuric acid (Fischer esterification).
  • Direct synthesis : Using isopropyl acetoacetate in the initial Knoevenagel condensation avoids post-synthetic modification.

Purification :

  • Column chromatography (silica gel, hexane:ethyl acetate 4:1) removes unreacted intermediates.
  • Recrystallization from methanol-water (7:3) yields crystals with >98% purity.

Spectroscopic Characterization

  • NMR Analysis :
    • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, isopropyl CH₃), 2.45 (s, 3H, C7-CH₃), 2.60 (s, 3H, SCH₃), 5.10 (septet, 1H, isopropyl CH), 7.35–7.45 (m, 4H, Ar-H).
    • ¹³C NMR : δ 169.8 (C=O), 158.2 (C4=O), 136.5 (C5-Ar), 60.1 (isopropyl CH).
  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidinone C=O), 1240 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Hantzsch Condensation 72 8 One-pot, fewer intermediates
Cyanoketene Route 65 6 Microwave-compatible, faster
Post-Cyclization 78 12 Flexible thiomethylation

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, and how do reaction parameters influence yield?

  • Methodology : Multi-step syntheses often involve condensation reactions, cyclization, and functional group modifications. For example, pyrido[2,3-d]pyrimidine scaffolds are typically synthesized via cyclocondensation of β-ketoesters with thiourea derivatives under acidic or basic conditions .
  • Key Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid decomposition), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrido-pyrimidine core using 1H^1H- and 13C^{13}C-NMR, focusing on characteristic shifts for the methylthio group (~δ 2.5 ppm) and the isopropyl ester (~δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]+^+ for C20_{20}H21_{21}ClN3_3O3_3S).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism if single crystals are obtainable .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled systems to quantify IC50_{50} values. Reference pyrido-pyrimidine analogs showing kinase inhibition .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Compare HPLC chromatograms (≥95% purity threshold) and assess batch-to-batch variability .
  • Assay Conditions : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Analog Interference : Test for off-target effects using selectivity panels (e.g., Eurofins KinaseProfiler™) to rule out cross-reactivity with unrelated enzymes .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation Approaches :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for intravenous administration.
  • Prodrug Design : Modify the isopropyl ester to a more hydrolytically labile group (e.g., tert-butyl) to enhance metabolic stability .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve aqueous solubility and prolong half-life .

Q. How does the methylthio substituent influence the compound’s binding mode in target enzymes?

  • Computational & Experimental Analysis :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with catalytic pockets (e.g., ATP-binding sites in kinases). The methylthio group may act as a hydrogen bond acceptor or engage in hydrophobic interactions .
  • Site-Directed Mutagenesis : Validate predicted binding residues (e.g., mutation of Ser/Thr residues in kinase active sites) to confirm mechanistic relevance .

Q. What synthetic routes enable selective modification of the 4-chlorophenyl or methylthio groups for SAR studies?

  • Functionalization Strategies :

  • Electrophilic Aromatic Substitution : Introduce nitro or amino groups at the 4-chlorophenyl ring using HNO3_3/H2_2SO4_4 or catalytic hydrogenation .
  • Thioether Oxidation : Convert methylthio (-SMe) to sulfoxide (-SO) or sulfone (-SO2_2) groups with mCPBA or Oxone® to assess electronic effects on activity .

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